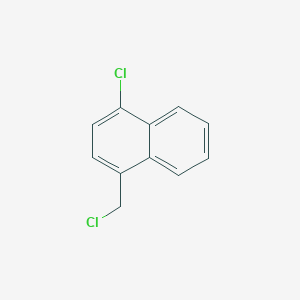

1-Chloro-4-(chloromethyl)naphthalene

Description

BenchChem offers high-quality 1-Chloro-4-(chloromethyl)naphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloro-4-(chloromethyl)naphthalene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-(chloromethyl)naphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2/c12-7-8-5-6-11(13)10-4-2-1-3-9(8)10/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZFWKWBXGOGJOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Cl)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Mechanistic Pathway of 1-Chloro-4-(chloromethyl)naphthalene: A Comprehensive Technical Guide

Executive Summary

1-Chloro-4-(chloromethyl)naphthalene (CAS: 50265-01-5) is a highly versatile bifunctional building block utilized extensively in organic synthesis, materials science, and drug development. The molecule possesses two orthogonal reactive sites: an aryl chloride suitable for transition-metal-catalyzed cross-coupling, and a highly electrophilic benzylic chloride primed for nucleophilic substitution. This whitepaper provides an in-depth, self-validating technical guide to its synthesis via the regioselective Blanc chloromethylation of 1-chloronaphthalene, detailing the mechanistic causality, optimized experimental protocols, and downstream synthetic utility.

Mechanistic Principles of Regioselective Chloromethylation

The direct replacement of an aromatic hydrogen atom with a chloromethyl group is known as the Blanc chloromethylation. The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) mechanism.

Causality of Regioselectivity

The presence of a halogen atom on an aromatic ring generally deactivates the system toward electrophilic attack due to its inductive electron-withdrawing effect (-I effect). However, the chlorine atom possesses lone pairs that donate electron density into the

Electrophilic attack at the C2 position is sterically hindered by both the bulky chlorine atom at C1 and the peri-hydrogen at C8. Consequently, the active electrophile—either the hydroxymethyl cation (

Figure 1: Electrophilic aromatic substitution mechanism for the chloromethylation of 1-chloronaphthalene.

Quantitative Data & Condition Optimization

To overcome the mild deactivation caused by the C1 chlorine atom, aggressive Lewis or Brønsted acid catalysis is required. Table 1 summarizes the causality behind the optimized reaction parameters.

Table 1: Quantitative Data & Optimization Parameters for Chloromethylation

| Parameter | Optimized Condition | Rationale / Causality |

| Formaldehyde Source | Paraformaldehyde (1.5 eq) | Reduces water content compared to aqueous formalin, driving the equilibrium toward the chloromethylated product. |

| Solvent | Glacial Acetic Acid | Acts as a homogenizing agent for the biphasic mixture (non-polar substrate and aqueous acid), significantly improving reaction kinetics[2]. |

| Catalyst | 85% H₃PO₄ or ZnCl₂ | Enhances the generation of the active electrophile, compensating for the deactivating -I effect of the chlorine atom. |

| Temperature | 80–85°C | Overcomes the activation energy barrier; higher temperatures (>90°C) promote the formation of unwanted diarylmethane byproducts. |

| Reaction Time | 6–8 hours | Thermal acceleration ensures complete conversion while minimizing the risk of over-alkylation or polymerization[2]. |

Experimental Methodology & Self-Validating Protocol

The following protocol is adapted from standardized chloromethylation procedures utilizing glacial acetic acid and phosphoric acid[2], specifically tailored for the regioselective synthesis of 1-chloro-4-(chloromethyl)naphthalene.

Step-by-Step Synthesis

-

Reagent Charging: In a 3-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and internal thermometer, add 1-chloronaphthalene (1.0 equiv), paraformaldehyde (1.5 equiv), and glacial acetic acid (1.5 mL per gram of substrate).

-

Acid Addition: Slowly add 85% phosphoric acid (0.5 equiv) followed by concentrated hydrochloric acid (2.5 equiv). Causality: The slow addition prevents rapid exothermic spikes that could lead to formaldehyde off-gassing.

-

Thermal Activation: Heat the vigorously stirred mixture in a water bath to an internal temperature of 80–85°C for 6 to 8 hours.

-

Quenching: Allow the reaction to cool to room temperature, then pour the mixture into a 3x volume of crushed ice and water.

-

Extraction: Extract the aqueous suspension with three portions of chloroform or diethyl ether.

-

Neutralization: Wash the combined organic layers with cold water, followed by multiple washes with cold 10% aqueous potassium carbonate (

), and finally with brine. Causality: Complete removal of residual acid is critical; trace acid will catalyze the hydrolysis or polymerization of the benzylic chloride during solvent evaporation. -

Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (

), filter, and concentrate under reduced pressure. -

Purification: Purify the crude residue via vacuum distillation or recrystallization from ligroin and methanol to yield the pure product.

Self-Validating Checkpoints

To ensure scientific integrity and protocol success, the system must be validated at key stages:

-

In-Process Check: The complete dissolution of the solid paraformaldehyde suspension during heating indicates the successful generation of the active electrophilic species.

-

Workup Check: The organic layer must test neutral (pH ~7) to indicator paper after the

wash. If acidic, repeat the basic wash to prevent product degradation. -

Final Validation: The purified product must be isolated as a solid exhibiting a sharp melting point of 78-79°C[1]. A depressed or broad melting point indicates contamination by unreacted 1-chloronaphthalene or diarylmethane byproducts.

Figure 2: Step-by-step experimental workflow for the synthesis and purification of the target compound.

Downstream Synthetic Utility

The true value of 1-chloro-4-(chloromethyl)naphthalene lies in the orthogonal reactivity of its functional groups. The benzylic chloride is highly susceptible to nucleophilic attack or reductive defunctionalization, leaving the aryl chloride intact for subsequent late-stage functionalization.

For example, researchers have successfully utilized 1-chloro-4-(chloromethyl)naphthalene as an intermediate to synthesize 1-chloro-4-methylnaphthalene. This highly selective transformation is achieved either through chemical reduction using sodium borohydride (

References

-

Title: NOTES | Source: RSC Publishing | URL: [Link]

-

Title: Naphthalene, 1-chloromethyl - Organic Syntheses Procedure | Source: orgsyn.org | URL: [Link]

-

Title: Electrochemical Synthesis of Deuterio Organic Compounds. I. Electrochemical Reduction of 1-Halonaphthalenes and Synthesis of 1-Chloro-4-methylnaphthalene | Source: Canadian Science Publishing | URL: [Link]

-

Title: CHAPTER 3 CHLOROMETHYLATION OF AROMATIC COMPOUNDS | Source: Sciencemadness.org | URL: [Link]

Sources

An In-depth Technical Guide to the Chemical Properties and Applications of 1-(Chloromethyl)naphthalene

A Note on Scope: Initial research indicated a scarcity of detailed, publicly available technical data specifically for 1-Chloro-4-(chloromethyl)naphthalene. However, a wealth of information exists for the closely related and widely utilized isomer, 1-(Chloromethyl)naphthalene . To ensure scientific integrity and provide a comprehensive, well-referenced guide, this document will focus on the chemical properties, synthesis, reactivity, and applications of 1-(Chloromethyl)naphthalene, a compound of significant interest to researchers in organic synthesis and drug development.

Introduction and Strategic Overview

1-(Chloromethyl)naphthalene (CAS No. 86-52-2) is a highly versatile bifunctional organic compound. It serves as a critical intermediate in the synthesis of a diverse array of more complex molecules.[1][2] Its strategic importance in chemical synthesis stems from two key structural features: the naphthalene core, a prevalent scaffold in many biologically active compounds, and the highly reactive chloromethyl group, which acts as a potent electrophilic site for carbon-carbon and carbon-heteroatom bond formation.

For drug development professionals, understanding the nuanced reactivity of this molecule is paramount. It is not merely a reagent but a foundational building block for introducing the naphthylmethyl moiety—a key pharmacophore in various therapeutic areas, including the development of antifungal agents.[3] This guide provides an in-depth analysis of its chemical properties, synthesis protocols, and reactivity profile, offering field-proven insights for its effective application in research and development.

Nomenclature and Physicochemical Properties

A clear understanding of a compound's fundamental properties is the bedrock of its effective use in any experimental setting.

-

Systematic (IUPAC) Name: 1-(Chloromethyl)naphthalene

-

Common Synonyms: 1-Naphthylmethyl chloride, α-(Chloromethyl)naphthalene[4]

-

CAS Number: 86-52-2

-

Molecular Formula: C₁₁H₉Cl[5]

-

Molecular Weight: 176.64 g/mol [5]

Data Presentation: Key Physicochemical Properties

The following table summarizes the essential quantitative data for 1-(Chloromethyl)naphthalene, providing a quick reference for experimental planning.

| Property | Value | Source(s) |

| Physical Form | Solid; deep brown liquid after melting | [1][2] |

| Melting Point | 32 °C (lit.) | [1][6][7] |

| Boiling Point | 167-169 °C at 25 mmHg (lit.) | [6][7] |

| Density | 1.18 g/mL at 25 °C (lit.) | [1][6][7] |

| Refractive Index (n20/D) | 1.635 (lit.) | [1][7] |

| Solubility | Insoluble in water; Soluble in chloroform, ether, slightly in ethyl acetate, sparingly in methanol. | [1][8][9] |

| Flash Point | 132 °C (269.6 °F) - closed cup |

Synthesis and Manufacturing Insights

The most prevalent and industrially significant method for synthesizing 1-(Chloromethyl)naphthalene is the Blanc chloromethylation of naphthalene.[10] This electrophilic aromatic substitution reaction is a classic and efficient method for introducing a chloromethyl group onto an aromatic ring.

The causality behind the choice of reagents is critical: Naphthalene serves as the aromatic nucleophile. Formaldehyde (often from its polymer, paraformaldehyde) is the source of the hydroxymethyl group, which is subsequently converted to the chloromethyl group by hydrogen chloride. A Lewis acid or strong protic acid catalyst is essential to generate the highly reactive electrophilic species, the chloro- or hydroxymethyl cation, which then attacks the electron-rich naphthalene ring.[8][10]

Experimental Protocol: Chloromethylation of Naphthalene

This protocol is adapted from established literature procedures and represents a self-validating system for laboratory-scale synthesis.[3]

Materials:

-

Naphthalene (0.19 mol)

-

Paraformaldehyde (0.27 mol)

-

Concentrated Hydrochloric Acid (30 mL)

-

o-Phosphoric Acid (14 mL)

-

Ether

-

10% Potassium Carbonate solution

-

Anhydrous Sodium Sulphate

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and reflux condenser, combine naphthalene, paraformaldehyde, concentrated hydrochloric acid, and o-phosphoric acid.

-

Heating and Reaction: Heat the mixture in a water bath maintained at 80-85°C. Ensure vigorous stirring for 9-10 hours to facilitate the reaction.

-

Work-up and Quenching: After the reaction period, cool the mixture to 15-20°C. Carefully pour the reaction mixture into 200 mL of cold water.

-

Washing: Decant the aqueous layer from the oily product. Wash the oily layer three times by decantation with 200 mL portions of cold water to remove residual acids.

-

Extraction and Drying: Dissolve the washed product in ether. Dry the ethereal solution over anhydrous sodium sulphate to remove trace water, which is crucial to prevent resinification during distillation.[8]

-

Purification: Filter the solution and remove the ether by distillation. The crude product is then purified by vacuum distillation to yield 1-(chloromethyl)naphthalene.

Visualization: Synthesis Workflow

Caption: Workflow for the synthesis of 1-(Chloromethyl)naphthalene.

Reactivity and Mechanistic Rationale

The synthetic utility of 1-(Chloromethyl)naphthalene is dictated by the reactivity of its two key domains: the benzylic chloride side chain and the naphthalene aromatic system.

A. Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group is the primary site of reactivity. As a benzylic halide, the C-Cl bond is significantly activated towards nucleophilic substitution. This heightened reactivity is due to the ability of the adjacent naphthalene ring to stabilize the transition states of both SN1 and SN2 reactions.[11][12]

-

SN2 Pathway: With strong nucleophiles (e.g., amines, alkoxides, cyanide), the reaction typically proceeds via an SN2 mechanism.[13] The nucleophile directly attacks the electrophilic carbon, displacing the chloride ion in a single concerted step. This is the most common pathway leveraged in synthesis.[14][15]

-

SN1 Pathway: In the presence of weak nucleophiles and polar protic solvents, an SN1 mechanism can be favored.[12][13] This involves the initial, rate-determining departure of the chloride ion to form a resonance-stabilized benzylic carbocation. The delocalization of the positive charge across the naphthalene ring makes this intermediate particularly stable, facilitating this pathway.

This dual reactivity allows for precise control over reaction outcomes based on the choice of nucleophile and solvent conditions.

B. Electrophilic Aromatic Substitution on the Naphthalene Ring

While the chloromethyl group is the more reactive site, the naphthalene ring itself can undergo further electrophilic aromatic substitution (EAS). Naphthalene is inherently more reactive towards EAS than benzene.[16][17] The substitution pattern is governed by the directing effects of the existing chloromethyl group and the kinetic versus thermodynamic control of the reaction.

-

Directing Effects: The chloromethyl group is a weakly deactivating, ortho, para-director. However, in naphthalene systems, substitution at the α-position (C4 and C5) is generally kinetically favored due to the formation of a more stable carbocation intermediate (naphthalenonium ion) that preserves one intact benzene ring in its resonance structures.[16][17]

-

Reaction Conditions: Harsh conditions, such as nitration or halogenation, could lead to substitution on the ring.[18] For most applications in drug development, however, reaction conditions are chosen to selectively target the more labile chloromethyl group.

Visualization: Reactivity Map

Caption: Primary and secondary reactive sites on 1-(Chloromethyl)naphthalene.

Applications in Drug Development

1-(Chloromethyl)naphthalene is a cornerstone intermediate for installing the naphthylmethyl group, a privileged scaffold in medicinal chemistry. Its application in the synthesis of antifungal agents provides a compelling case study.

Case Study: Synthesis of Antifungal Agents

Research has demonstrated that condensing 1-(chloromethyl)naphthalene with various substituted anilines and heteroaryl amines yields derivatives with significant antifungal activity.[3]

Experimental Rationale: The synthesis leverages the high reactivity of the chloromethyl group. In a typical reaction, 1-(chloromethyl)naphthalene is refluxed with a substituted aniline (the nucleophile) in the presence of a weak base like potassium carbonate. The base neutralizes the HCl byproduct, driving the reaction to completion.

Causality: The N-H bond of the aniline acts as the nucleophile, attacking the benzylic carbon and displacing the chloride via an SN2 reaction. This forms a new C-N bond, linking the naphthalene moiety to the substituted aniline. The resulting N-(naphthalen-1-ylmethyl)aniline derivatives have shown promising activity against pathogenic fungi like Candida albicans.[3] The variation of substituents on the aniline ring allows for the systematic exploration of the structure-activity relationship (SAR), enabling the optimization of antifungal potency. For instance, compounds bearing di-halo substitutions on the phenyl ring have demonstrated enhanced activity.[3]

Safety, Handling, and Toxicology

As a Senior Application Scientist, it is my responsibility to emphasize that scientific advancement cannot come at the expense of safety. 1-(Chloromethyl)naphthalene is a hazardous substance and must be handled with the utmost care.

Core Hazards:

-

Corrosive: Causes severe skin burns and serious eye damage.[19][20][21][22]

-

Toxicity: Harmful if swallowed or in contact with skin.[19][20][21]

-

Irritant: It is a lachrymator (causes tearing) and may cause respiratory irritation.[19][22][23]

Mandatory Handling Protocol

-

Engineering Controls: All work must be conducted in a well-ventilated chemical fume hood.[24]

-

Personal Protective Equipment (PPE):

-

Safe Handling Practices:

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[20][21][22]

-

Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water. Seek immediate medical attention.[20][21][22]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[20][21][22]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[20][21][22]

Storage & Disposal

-

Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[24] The container must be kept tightly closed in a dry place.[21]

-

Disposal: Dispose of waste in accordance with all local, regional, and national regulations. Do not allow the product to enter drains.[21]

References

- Santa Cruz Biotechnology. (n.d.). 1-(Chloromethyl)naphthalene.

- WordPress.com. (2024, March 15). Electrophilic substitution of Naphthalene. Chemistry for everyone.

- YouTube. (2020, August 8). 131. Polycyclic Electrophilic Aromatic Substitution Naphthalene.

- Material Safety Data Sheet. (n.d.). 1-Chloromethyl Naphthalene.

- American Chemical Society. (n.d.). Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes.

- RSC Publishing. (n.d.). Electrophilic aromatic substitution. Part 31. The kinetics and products of nitration of naphthalene, biphenyl, and some reactive monocyclic aromatic substrates in aqueous phosphoric acid containing nitric acid or propyl nitrate.

- Filo. (2025, August 5). Arrange the nucleophiles in decreasing order of reactivity towards benzyl....

- Chemistry Stack Exchange. (2015, April 15). Naproxene syntheses: electrophilic aromatic substitution on activated naphthalene.

- Loba Chemie. (2018, February 12). 1-(CHLOROMETHYL)NAPHTHALENE MSDS.

- ChemicalBook. (2026, January 17). 1-Chloromethyl naphthalene - Safety Data Sheet.

- Chemical Synthesis Insights. (2025, October 26). Understanding the Synthesis of 1-Chloromethyl Naphthalene: Production Insights.

- Scribd. (n.d.). Benzyl Chloride Reactivity in SN1 and SN2.

- Sigma-Aldrich. (n.d.). 1-(Chloromethyl)naphthalene technical, = 97.0 GC 86-52-2.

- J&K Scientific. (2024, July 29). 1-(Chloromethyl)naphthalene | 86-52-2.

- Organic Syntheses. (n.d.). Naphthalene, 1-chloromethyl - Organic Syntheses Procedure.

- ChemicalBook. (n.d.). Synthesis and Application of 1-Chloromethyl naphthalene.

- Fisher Scientific. (2010, November 6). SAFETY DATA SHEET - 1-(Chloromethyl)naphthalene.

- Future4200. (n.d.). SN2 Reactions of Nitranions with Benzyl Chlorides.

- ChemicalBook. (2026, January 13). 1-Chloromethyl naphthalene | 86-52-2.

- Chemistry Stack Exchange. (2017, December 30). Reactivity of benzyl halides towards nucleophilic substitution.

- Der Pharma Chemica. (2011). Derivatives of 1-chloromethyl naphthalene: Synthesis and microbiological evaluation as potential antifungal agents.

- Santa Cruz Biotechnology. (n.d.). 1-(Chloromethyl)naphthalene | CAS 86-52-2 | SCBT.

- PubChem. (n.d.). 1-Chloromethylnaphthalene | C11H9Cl | CID 6845.

- CymitQuimica. (n.d.). CAS 86-52-2: 1-(Chloromethyl)naphthalene.

- YouTube. (2023, March 16). Allylic and Benzylic Halides - SN1 and SN2 Reactions.

- LookChem. (n.d.). 1-(Chloromethyl)naphthalene 86-52-2 wiki.

- NIST. (n.d.). Naphthalene, 1-(chloromethyl)-. NIST Chemistry WebBook.

- Sigma-Aldrich. (n.d.). 1-(Chloromethyl)naphthalene technical, = 97.0 GC 86-52-2.

- Sigma-Aldrich. (n.d.). 1-(Chloromethyl)naphthalene technical, = 97.0 GC 86-52-2.

Sources

- 1. 1-Chloromethyl naphthalene | 86-52-2 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Naphthalene, 1-(chloromethyl)- [webbook.nist.gov]

- 5. 1-(Chloromethyl)naphthalene | CAS 86-52-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. 1-(氯甲基)萘 technical, ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.cn]

- 7. 1-(Chloromethyl)naphthalene technical, = 97.0 GC 86-52-2 [sigmaaldrich.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. CAS 86-52-2: 1-(Chloromethyl)naphthalene | CymitQuimica [cymitquimica.com]

- 10. nbinno.com [nbinno.com]

- 11. scribd.com [scribd.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. youtube.com [youtube.com]

- 14. Arrange the nucleophiles in decreasing order of reactivity towards benzyl.. [askfilo.com]

- 15. future4200.com [future4200.com]

- 16. khannapankaj.wordpress.com [khannapankaj.wordpress.com]

- 17. youtube.com [youtube.com]

- 18. Electrophilic aromatic substitution. Part 31. The kinetics and products of nitration of naphthalene, biphenyl, and some reactive monocyclic aromatic substrates in aqueous phosphoric acid containing nitric acid or propyl nitrate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 19. datasheets.scbt.com [datasheets.scbt.com]

- 20. lobachemie.com [lobachemie.com]

- 21. 1-Chloromethyl naphthalene - Safety Data Sheet [chemicalbook.com]

- 22. fishersci.com [fishersci.com]

- 23. 1-Chloromethylnaphthalene | C11H9Cl | CID 6845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. chemicalbull.com [chemicalbull.com]

Navigating the Landscape of Chloromethylated Naphthalenes: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Challenge of Isomer Specificity

This guide, therefore, pivots to an in-depth exploration of its well-characterized and commercially significant isomer, 1-(Chloromethyl)naphthalene (CAS No. 86-52-2) .[2][3] By providing a comprehensive overview of this closely related molecule, we aim to equip researchers with the foundational knowledge of the synthesis, reactivity, and applications inherent to this class of compounds. The principles, protocols, and safety considerations detailed herein serve as an authoritative proxy and a starting point for the investigation of other chloromethylated naphthalene derivatives.

Physicochemical and Spectroscopic Profile

1-(Chloromethyl)naphthalene is a solid at room temperature, often appearing as a deep brown crystalline substance.[4] It is a reactive compound, primarily used as an intermediate in organic synthesis.[2][5][6] Its utility stems from the chloromethyl group, a versatile functional handle for nucleophilic substitution reactions.

Table 1: Physicochemical Properties of 1-(Chloromethyl)naphthalene

| Property | Value | Source(s) |

| CAS Number | 86-52-2 | [3] |

| Molecular Formula | C₁₁H₉Cl | [7] |

| Molecular Weight | 176.64 g/mol | [3] |

| Melting Point | 32 °C (lit.) | [4] |

| Boiling Point | 167-169 °C at 25 mmHg (lit.) | |

| Density | 1.18 g/mL at 25 °C (lit.) | [4] |

| Refractive Index (n20/D) | 1.635 (lit.) | [4] |

| Solubility | Insoluble in water. Soluble in benzene, ether, chloroform, and ethanol. | [4][8] |

| Appearance | Deep brown solid or liquid after melting. | [4] |

| Flash Point | 132 °C (269.6 °F) - closed cup |

Caption: Chemical structure of 1-(Chloromethyl)naphthalene (CAS 86-52-2).

Synthesis and Reaction Mechanisms

The primary route for synthesizing 1-(Chloromethyl)naphthalene is the chloromethylation of naphthalene . This is a type of electrophilic aromatic substitution where a chloromethyl group (-CH₂Cl) is introduced onto the naphthalene ring.

Causality in Synthesis: The Blanc Reaction

The most common method is a variation of the Blanc reaction . The reaction typically involves naphthalene, a formaldehyde source (like paraformaldehyde), and hydrogen chloride.[9][10] A Lewis acid or a strong protic acid, such as phosphoric acid or zinc chloride, is often used as a catalyst.[9][10]

The causality behind this choice of reagents is as follows:

-

Naphthalene: The electron-rich aromatic substrate that undergoes electrophilic attack.

-

Paraformaldehyde & HCl: These reagents generate the key electrophile, the chloromethyl cation (ClCH₂⁺) or a related species, in situ. Using gaseous hydrogen chloride is common to drive the reaction.

-

Acid Catalyst (e.g., H₃PO₄, ZnCl₂): The catalyst increases the electrophilicity of the formaldehyde-derived species, facilitating the attack by the naphthalene ring.[9]

The reaction is regioselective. The attack occurs preferentially at the alpha-position (C1) of the naphthalene ring, which is more activated towards electrophilic substitution than the beta-position (C2). However, the reaction can yield byproducts, including the 2-isomer, di-substituted products like 1,4-bis(chloromethyl)naphthalene, and polymeric resins.[9][11][12] Therefore, controlling reaction conditions (temperature, time, and reagent stoichiometry) is critical for maximizing the yield of the desired mono-substituted product.

Caption: General experimental workflow for the synthesis of 1-(Chloromethyl)naphthalene.

Experimental Protocol: Chloromethylation of Naphthalene

The following protocol is a representative procedure adapted from literature methods.[9][10]

Self-Validating System: This protocol incorporates purification steps (washing and distillation) that are crucial for removing unreacted starting materials, catalysts, and side products. The final purity can be validated by Gas Chromatography (GC) and the structure confirmed by ¹H NMR spectroscopy.

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place naphthalene (0.19 mol), paraformaldehyde (0.27 mol), and concentrated hydrochloric acid (30 mL).

-

Catalyst Addition: Slowly add ortho-phosphoric acid (14 mL) to the vigorously stirred mixture.

-

Heating: Heat the reaction mixture in a water bath to 80-85°C. Maintain vigorous stirring for 9-10 hours. The mixture will become oily.

-

Quenching and Isolation: After the reaction period, cool the flask to room temperature. Carefully pour the mixture into a beaker containing 200 mL of cold water. The oily product will separate.

-

Washing: Decant the aqueous layer. Wash the oily product layer three times by decantation with 200 mL portions of cold water to remove residual acids. Follow this with a wash using a cold 10% potassium carbonate solution to neutralize any remaining acid, and a final wash with cold water.

-

Drying: Dissolve the washed oil in a suitable organic solvent like diethyl ether. Dry the ether solution over anhydrous sodium sulphate or potassium carbonate.

-

Purification: Filter the drying agent. Remove the bulk of the solvent by distillation at atmospheric pressure. The crude product is then purified by vacuum distillation to yield 1-(Chloromethyl)naphthalene.[9]

Applications in Research and Drug Development

1-(Chloromethyl)naphthalene is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial building block and intermediate in the synthesis of more complex molecules with potential therapeutic value.[5][6][13]

A. Precursor for Bioactive Scaffolds

The naphthalene ring is a "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds.[14] 1-(Chloromethyl)naphthalene provides a direct route to introduce the 1-naphthylmethyl moiety into a target molecule. This is significant because the lipophilic nature of the naphthalene group can enhance a drug candidate's ability to cross cell membranes.

For example, it is a key intermediate for synthesizing compounds like:

-

1-Naphthylacetic acid (NAA): A plant hormone used as a rooting agent.[11][12]

-

1-Naphthaldehyde and 1-Naphthylacetonitrile: Versatile intermediates for various chemical syntheses.[4][11]

B. Role in Antifungal Drug Discovery

Research has demonstrated the utility of 1-(chloromethyl)naphthalene in the synthesis of novel antifungal agents.[10][14] One study involved condensing 1-(chloromethyl)naphthalene with various substituted anilines and heteroaryls to create a series of derivatives.[10] The resulting compounds were screened for their in-vitro antifungal activity against Candida albicans. Several derivatives, such as 3-chloro-4-fluoro-N-(naphthalen-1-yl methyl)aniline, showed promising antifungal profiles, comparable to the standard drug Terbinafine.[10]

The rationale for this application lies in the structure of allylamine antifungals like Terbinafine, which act by inhibiting the fungal enzyme squalene epoxidase, a key player in the ergosterol biosynthesis pathway. Introducing the bulky, lipophilic naphthylmethyl group can modulate the compound's interaction with the enzyme's active site, potentially leading to enhanced potency or an altered spectrum of activity.

Safety, Handling, and Storage

1-(Chloromethyl)naphthalene is a hazardous substance and must be handled with stringent safety precautions.[15][16] Its reactivity makes it corrosive and a lachrymator (a substance that irritates the eyes and causes tears).[16]

Hazard Profile:

-

Toxicity: Harmful if swallowed or in contact with skin.[5][15][16]

-

Corrosivity: Causes severe skin burns and eye damage.[15][16] Direct contact can lead to irreversible eye damage.[15]

-

Inhalation: Vapors and dust can be irritating to the respiratory system.[5]

-

Environmental: Very toxic to aquatic organisms.[15]

Handling and Personal Protective Equipment (PPE):

-

Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[15][17]

-

Personal Contact: Avoid all personal contact.[15]

-

Eye Protection: Wear chemical safety goggles and a full face shield.[15][16]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and protective clothing to prevent skin contact.[5]

-

Respiratory Protection: If dust or aerosols may be generated, use an appropriate respirator with a particulate filter.[15]

Storage and Stability:

-

Conditions: Store in a cool, dry, well-ventilated place in a tightly closed container.[17][18] Keep away from incompatible materials.

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[5][18] The material is also sensitive to moisture.[4][18]

-

Containers: Do not use aluminum or galvanized containers.[15]

Emergency Procedures:

-

Spills: For minor spills, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[17] For major spills, evacuate the area and wear full protective equipment, including a respirator.[15] Prevent entry into drains and waterways.[5][17]

-

First Aid:

-

Skin Contact: Immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[17][18]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[17][18]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[17][18]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[17][18]

-

Conclusion

While 1-Chloro-4-(chloromethyl)naphthalene remains an elusive target in terms of comprehensive technical data, a thorough understanding of its isomer, 1-(Chloromethyl)naphthalene, provides critical insights for the research community. As a versatile and reactive intermediate, it is a cornerstone for synthesizing a wide array of compounds, from materials science precursors to novel drug candidates, particularly in the antifungal space. Its hazardous nature, however, demands the utmost respect and adherence to rigorous safety protocols. This guide serves as a foundational resource, grounding future research in the established chemistry and safe handling of this important class of naphthalene derivatives.

References

-

Loba Chemie. 1-(CHLOROMETHYL)NAPHTHALENE MSDS. [Link]

- Generic MSDS. 1-Chloromethyl Naphthalene - Material Safety Data Sheet (MSDS).

-

Organic Syntheses. Naphthalene, 1-chloromethyl-. [Link]

- Google Patents. CN113999086B - Preparation method of 1-chloromethyl naphthalene.

-

Banedar, P. N. (2011). Derivatives of 1-chloromethyl naphthalene: Synthesis and microbiological evaluation as potential antifungal agents. Der Pharma Chemica, 3(1), 105-111. [Link]

-

Tariq, M. I., et al. (2008). 1,4-Bis(chloromethyl)naphthalene. Acta Crystallographica Section E: Structure Reports Online, 64(9), o1596. [Link]

-

NIST. Naphthalene, 1-(chloromethyl)-. [Link]

-

Ottokemi. 1-Chloromethyl naphthalene, 90%. [Link]

-

ResearchGate. Derivatives of 1-chloromethyl naphthalene: Synthesis and microbiological evaluation as potential antifungal agents. [Link]

-

TradeIndia. 1-chloromethyl Naphthalene Manufacturers and Suppliers from Hyderabad. [Link]

-

Guchhait, S. K., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of the Indian Chemical Society, 98(9), 100125. [Link]

-

Wikipedia. 1-Chloronaphthalene. [Link]

-

Fuson, R. C., & McKeever, C. H. (1942). Chloromethylation of Aromatic Compounds. Organic Reactions, 1, 63-90. [Link]

Sources

- 1. 86-52-2|1-(Chloromethyl)naphthalene|BLD Pharm [bldpharm.com]

- 2. CAS 86-52-2: 1-(Chloromethyl)naphthalene | CymitQuimica [cymitquimica.com]

- 3. Naphthalene, 1-(chloromethyl)- [webbook.nist.gov]

- 4. 1-Chloromethyl naphthalene | 86-52-2 [chemicalbook.com]

- 5. chemicalbull.com [chemicalbull.com]

- 6. 1-chloromethyl Naphthalene Manufacturers and Suppliers from Hyderabad [srinnovationsindia.co.in]

- 7. 1-(Chloromethyl)naphthalene | CAS 86-52-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. Synthesis and Application of 1-Chloromethyl naphthalene_Chemicalbook [chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. CN113999086B - Preparation method of 1-chloromethyl naphthalene - Google Patents [patents.google.com]

- 12. 1,4-Bis(chloromethyl)naphthalene - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1-Chloromethyl naphthalene, 90% | Ottokemi™ [ottokemi.com]

- 14. researchgate.net [researchgate.net]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. cdhfinechemical.com [cdhfinechemical.com]

- 17. 1-Chloromethyl naphthalene - Safety Data Sheet [chemicalbook.com]

- 18. lobachemie.com [lobachemie.com]

Advanced Synthesis of 1-Chloromethyl Naphthalene: Mechanistic Insights and Optimized Protocols

Executive Summary

1-Chloromethyl naphthalene (1-CMN) is a highly versatile, bifunctional building block utilized extensively in organic synthesis, medicinal chemistry, and materials science. It is a critical precursor for synthesizing α-naphthaldehyde, 1-naphthoic acid, and various antifungal agents 1. The primary synthetic route is the Blanc chloromethylation of naphthalene. This technical guide evaluates the mechanistic causality of the reaction, contrasts classical homogeneous methods with modern Phase Transfer Catalysis (PTC) protocols, and establishes self-validating experimental workflows to ensure high yield, purity, and safety.

Mechanistic Causality: The Blanc Chloromethylation

The synthesis of 1-CMN proceeds via an electrophilic aromatic substitution mechanism, reacting naphthalene with a formaldehyde source (e.g., paraformaldehyde) and hydrogen chloride in the presence of an acidic catalyst 2.

-

Electrophile Generation : The acid catalyst (Brønsted or Lewis acid) protonates/activates the formaldehyde, generating a highly reactive oxonium ion. Subsequent reaction with chloride ions yields the active chloromethylating electrophile (

). -

Regioselectivity (Kinetic Control) : The electrophilic attack occurs preferentially at the α-position (1-position) of the naphthalene ring. This is driven by the stability of the resulting Wheland intermediate; α-attack allows the positive charge to be delocalized across the attacked ring while preserving the intact aromaticity of the adjacent benzene ring. β-attack disrupts the aromaticity of both rings, raising the activation energy.

-

The Biphasic Challenge : Naphthalene is highly lipophilic, while the active electrophile resides in the aqueous/acidic phase. Classical methods overcome this brute-force via high temperatures and co-solvents 2. Modern methods utilize Phase Transfer Catalysts (PTCs) to ferry the reactive species across the phase boundary, drastically lowering the required activation energy 3.

Fig 1: Mechanistic pathway of the Blanc chloromethylation of naphthalene.

Experimental Methodologies

Protocol A: The Classical Organic Syntheses Approach

This foundational protocol utilizes a mixture of glacial acetic acid and phosphoric acid to mediate the reaction at high temperatures 2.

-

Causality : Naphthalene is solid at room temperature. Glacial acetic acid acts as a homogenizing co-solvent at 80°C, while phosphoric acid serves as a dehydrating agent and Brønsted acid to enhance the electrophilicity of formaldehyde.

-

Step-by-Step Methodology :

-

In a 3-L three-necked flask equipped with a reflux condenser and mechanical stirrer, combine 256 g (2.0 mol) of naphthalene, 110 g of paraformaldehyde, 260 mL of glacial acetic acid, 165 mL of 85% phosphoric acid, and 362 mL (4.2 mol) of concentrated hydrochloric acid 2.

-

Heat the mixture in a water bath at 80–85°C with vigorous stirring for 6 to 10 hours 4.

-

Cool to 15–20°C, transfer to a separatory funnel, and wash the lower organic layer with cold water (2 x 1 L).

-

Wash with 500 mL of cold 10%

solution to neutralize residual acid, followed by a final 500 mL water wash 2. -

Dry over anhydrous

and purify via vacuum distillation (Collect fraction at 128–133°C / 5 mmHg).

-

Protocol B: Modern Green Synthesis via Phase Transfer Catalysis

To circumvent the harsh conditions and high byproduct formation of Protocol A, modern industrial applications utilize a PTC-mediated approach 1.

-

Causality : Using a highly concentrated 42.5% fuming HCl solution minimizes water content, driving the equilibrium toward the electrophile. The dual Lewis acid system (

/ -

Step-by-Step Methodology :

-

In a reactor, uniformly mix 128 g (1.0 mol) of naphthalene, 60 g (2.0 mol) of paraformaldehyde, 3.25 g (0.02 mol) of

, 2.69 g (0.02 mol) of -

Heat the biphasic mixture to 40°C and maintain vigorous stirring for exactly 3 hours 1.

-

Allow the mixture to cool and separate the phases. Wash the organic oil phase twice with a 10 wt%

solution and water. -

Dissolve the crude product in 192 g of absolute ethanol at 26°C. Cool the solution at a strictly controlled rate of 0.5°C/10 min down to -5°C, holding for 2 hours to induce selective crystallization 1.

-

Filter and dry the crystals in a vacuum oven at 35°C and 25 mmHg for 5 hours.

-

Fig 2: Step-by-step experimental workflow for the PTC-mediated green synthesis.

Quantitative Data & Yield Optimization

The table below summarizes the comparative metrics between the classical and modern synthetic routes, demonstrating the superior efficiency of the PTC method.

| Reaction Parameter | Protocol A (Classical) 2 | Protocol B (Modern PTC) 1 |

| Reagents | Naphthalene, | Naphthalene, |

| Temperature | 80–85°C | 40°C |

| Reaction Time | 6–10 hours | 3 hours |

| Purification | Vacuum Distillation | Selective Ethanol Crystallization |

| Yield | 74–77% | 97.1% |

| Purity | ~95% (Contains bis-alkylated species) | 99.6% |

Safety & Self-Validating Protocol Checks

-

Carcinogen Mitigation : The reaction of formaldehyde with hydrogen chloride in the vapor phase can generate bis(chloromethyl) ether (BCME), a highly potent human carcinogen 5. Operating at lower temperatures (Protocol B) minimizes the vapor-phase accumulation of unreacted

and HCl, drastically reducing BCME formation risk. All procedures MUST be conducted in a certified chemical fume hood with alkaline scrubbers. -

Self-Validating Crystallization : In Protocol B, the slow cooling rate (0.5°C/10 min) is a self-validating step. Rapid cooling causes impurity entrapment (occlusion) in the crystal lattice. Slow cooling ensures that unreacted naphthalene and 1,4-dichloro-2,3-dimethyl naphthalene remain dissolved in the ethanol supernatant, guaranteeing >99% purity 1.

-

Analytical Validation : The completion of the reaction and purity of the product should be validated using Gas Chromatography (GC). Standard parameters involve setting the GC injection port to 280°C and the detector to 300°C, using a temperature program ramping from 80°C to 250°C 6. The absence of peaks corresponding to unreacted naphthalene (early elution) and bis(chloromethyl)naphthalene (late elution) confirms protocol success.

References

-

Organic Syntheses. "Naphthalene, 1-chloromethyl". Available at:[Link]

-

Eureka | Patsnap. "Preparation method of 1-chloromethylnaphthalene". Available at:[Link]

-

Der Pharma Chemica. "Derivatives of 1-chloromethyl naphthalene: Synthesis and microbiological evaluation as potential antifungal agents". Available at:[Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Preparation method of 1-chloromethylnaphthalene - Eureka | Patsnap [eureka.patsnap.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis and Application of 1-Chloromethyl naphthalene_Chemicalbook [chemicalbook.com]

Physical Properties and Application Guide: 1-(Chloromethyl)naphthalene

[1]

Executive Summary

1-(Chloromethyl)naphthalene (CAS 86-52-2) acts as a pivotal alkylating agent in medicinal chemistry, specifically serving as the lipophilic anchor in the synthesis of allylamine antifungals like Terbinafine and Naftifine .

This guide moves beyond standard datasheets to analyze the compound's behavior in high-stakes research environments. As a benzylic halide analog, it exhibits high electrophilicity, making it an excellent building block but also a stability risk if mishandled. This document details its physicochemical profile, reaction kinetics, and rigorous handling protocols required for reproducible experimental success.

Part 1: Chemical Identity & Physicochemical Profile[1][2]

The physical state of 1-(chloromethyl)naphthalene is often a source of confusion in the lab. While thermodynamically a solid at standard temperature and pressure (STP), it frequently presents as a supercooled liquid or semi-solid oil due to trace isomeric impurities (2-chloromethyl naphthalene) that depress the melting point.

Core Identity

| Parameter | Detail |

| IUPAC Name | 1-(Chloromethyl)naphthalene |

| Common Synonyms | |

| CAS Number | 86-52-2 |

| Molecular Formula | C |

| Molecular Weight | 176.64 g/mol |

| SMILES | ClCc1cccc2ccccc12 |

Physical Properties Table

Data represents high-purity (>98%) standards. Technical grades may deviate.

| Property | Value | Context & Application Note |

| Physical State | Crystalline Solid | Critical: MP is ~32°C. Often handled as a melt or liquid in warm labs.[1] |

| Melting Point | 31 – 32 °C | Sharp MP indicates high purity. Broad range (<30°C) suggests isomer contamination. |

| Boiling Point | 167 – 169 °C | @ 25 mmHg.[2] High vacuum distillation is required for purification to avoid thermal decomposition. |

| Density | 1.18 g/mL | @ 25°C. Denser than water; sinks during aqueous workups, complicating phase separation. |

| Refractive Index | High refractive index correlates with its aromatic naphthalene core. | |

| Solubility | Lipophilic | Soluble in benzene, DCM, THF, ethanol. Insoluble/Hydrolyzes in water. |

| Flash Point | > 113 °C | Closed cup. Combustible but not highly flammable. |

| Vapor Pressure | Low | However, it is a potent lachrymator . Fume hood use is mandatory. |

Part 2: Structural Analysis & Reactivity

The "Benzylic" Activation Effect

Structurally, the chloromethyl group is attached to the C1 position of the naphthalene ring. This system is electronically analogous to benzyl chloride but significantly more reactive due to the extended

-

Mechanism: Reacts predominantly via S

2 mechanisms with strong nucleophiles (amines, azides) but can shift to S -

Instability: The C-Cl bond is labile. Exposure to atmospheric moisture leads to hydrolysis, yielding 1-naphthalenemethanol and HCl. This degradation is autocatalytic, as the generated HCl can further degrade the material or catalyze polymerization.

Spectroscopic Characterization (Diagnostic Signals)

-

H NMR (CDCl

- C NMR: The methylene carbon resonates at ~44.6 ppm .[3]

Part 3: Applications in Drug Discovery

The primary utility of 1-(chloromethyl)naphthalene lies in its ability to confer lipophilicity. In drug design, the bulky naphthalene group enhances membrane permeability and fits into hydrophobic pockets of target enzymes (e.g., Squalene Epoxidase).

Case Study: Synthesis of Terbinafine

Terbinafine (Lamisil) is a gold-standard antifungal. The synthesis relies on the nucleophilic attack of a secondary amine on 1-(chloromethyl)naphthalene.

Figure 1: The critical role of 1-(chloromethyl)naphthalene in the synthesis of allylamine antifungals.[4]

Part 4: Experimental Protocols

Protocol A: Synthesis via Blanc Chloromethylation

Note: While commercially available, in-house synthesis is often required for isotopically labeled studies or when fresh reagent is critical.

Reagents: Naphthalene (1.0 eq), Paraformaldehyde (1.5 eq), Conc.[5] HCl, ZnCl

-

Setup: Use a 3-neck flask with a mechanical stirrer (magnetic stirring is insufficient for the slurry), reflux condenser, and internal thermometer.

-

Reaction:

-

Workup:

-

Cool to room temperature. The organic layer will be on the bottom (Density 1.18).

-

Wash organic layer with cold water, then 10% NaHCO

(to neutralize acid), then brine. -

Dry over anhydrous MgSO

.

-

-

Purification:

-

Vacuum Distillation: Collect fraction boiling at 167–169°C (25 mmHg).

-

Warning: Do not overheat pot residue; polymerization risk.

-

Protocol B: Safe Handling & Storage Workflow

This compound is a corrosive lachrymator . It causes severe eye damage and skin burns.[11][9][12][13][14]

Figure 2: Mandatory safety and storage workflow to prevent lachrymatory release and hydrolysis.

Storage Requirement: Store in a tightly sealed container under an inert atmosphere (Argon/Nitrogen) at 2–8°C . If the solid turns into a sticky yellow oil, check proton NMR for hydrolysis (alcohol formation).

References

-

ChemicalBook. (2023). Synthesis and Application of 1-Chloromethyl naphthalene. Retrieved from

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 6845, 1-(Chloromethyl)naphthalene. Retrieved from [14]

-

BenchChem. (2025). Technical Guide to the Synthesis of 1-(Chloromethyl)-2-methoxynaphthalene. Retrieved from

-

Sigma-Aldrich. (2025). 1-(Chloromethyl)naphthalene Product Specification & Safety Data Sheet. Retrieved from

-

Der Pharma Chemica. (2011). Derivatives of 1-chloromethyl naphthalene: Synthesis and microbiological evaluation. Retrieved from

Sources

- 1. 1-Chloromethyl naphthalene - Safety Data Sheet [chemicalbook.com]

- 2. 1-(クロロメチル)ナフタレン technical, ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. Synthesis and Application of 1-Chloromethyl naphthalene_Chemicalbook [chemicalbook.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. CN113999086B - Preparation method of 1-chloromethyl naphthalene - Google Patents [patents.google.com]

- 6. Page loading... [guidechem.com]

- 7. nbinno.com [nbinno.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. chemicalbull.com [chemicalbull.com]

- 11. lobachemie.com [lobachemie.com]

- 12. fishersci.com [fishersci.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. 1-Chloromethylnaphthalene | C11H9Cl | CID 6845 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Chemical Behavior of the Chloromethyl Naphthalene Moiety: Mechanisms, Synthesis, and Safety

Executive Summary

This technical guide analyzes the reactivity profile of chloromethylnaphthalene derivatives, specifically focusing on the 1-chloromethyl (alpha) and 2-chloromethyl (beta) isomers. As "super-benzylic" electrophiles, these moieties exhibit enhanced reactivity compared to benzyl chloride, driven by the extended

Electronic Structure & Mechanistic Foundations

The chloromethyl group attached to a naphthalene ring functions as a highly reactive electrophile.[1] Its reactivity is governed by two competing factors: resonance stabilization of the carbocation intermediate (

The "Super-Benzyl" Effect

In solvolysis reactions (typical of

-

1-Chloromethylnaphthalene (1-CMN): The carbocation formed at the

-position is stabilized by resonance with the adjacent ring. However, the peri-hydrogen (at C8) creates significant steric strain in the ground state. Ionization (loss of -

2-Chloromethylnaphthalene (2-CMN): The

-position is less sterically hindered but offers slightly less resonance stabilization energy compared to the

Mechanistic Divergence ( vs )

The reaction pathway is heavily solvent-dependent.

| Parameter | 1-Chloromethylnaphthalene | 2-Chloromethylnaphthalene |

| High. Favored in polar protic solvents.[1] Driven by relief of peri-strain and cation stability. | Moderate. Slower ionization than 1-isomer due to lack of steric acceleration. | |

| Inhibited. The peri-hydrogen hinders nucleophilic back-attack. | High. Less steric bulk allows facile attack by nucleophiles (amines, alkoxides). |

Visualization: Reactivity Landscape

The following diagram illustrates the decision matrix for reaction pathways based on conditions.

Caption: Decision tree for reaction pathways. 1-CMN favors the upper branch (

Synthetic Pathways: Preparation of the Scaffold

Reliable access to high-purity chloromethylnaphthalenes is a prerequisite for downstream applications.

Method A: Radical Halogenation (Preferred)

Modern laboratories prefer radical chlorination of methylnaphthalenes using Sulfuryl Chloride (

-

Reagents: 1-Methylnaphthalene,

, Benzoyl Peroxide (cat.), -

Mechanism: Free-radical chain reaction.

-

Selectivity: High selectivity for the benzylic position over the ring.

Method B: Blanc Chloromethylation (Historical/Industrial)

-

Reagents: Naphthalene + Paraformaldehyde + HCl (gas) +

. -

Risk: Generates significant impurities (dinaphthylmethanes) and hazardous byproducts.

-

Note: While historically relevant, this method is largely restricted due to safety concerns regarding chloromethyl ether byproducts [1].

Nucleophilic Substitution Protocols

The most common application of this moiety is C-N and C-O bond formation. Below is a validated protocol for N-alkylation , a critical step in the synthesis of allylamine antifungals.

Protocol: Synthesis of Secondary Amines (Terbinafine Intermediate)

This protocol describes the mono-alkylation of methylamine with 1-chloromethylnaphthalene to form N-methyl-1-naphthalenemethanamine [2].

Reagents:

-

Methylamine (40% aqueous solution or methanolic)

-

Solvent: Toluene or Ethanol

-

Base:

or excess Methylamine

Step-by-Step Workflow:

-

Preparation: Charge a reactor with 40% aqueous methylamine (5.0 eq) to ensure mono-alkylation and suppress dimer formation (tertiary amine).

-

Addition: Dissolve 1-CMN (1.0 eq) in Toluene (3 vol). Add this solution dropwise to the methylamine solution at 0–5°C.

-

Why? Low temperature and high amine equivalence prevent the highly reactive 1-CMN from reacting twice with the same nitrogen atom.

-

-

Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 8:2). 1-CMN (

) should disappear; Product ( -

Workup: Separate phases. Extract aqueous layer with Toluene.[4] Wash combined organics with water and brine.

-

Purification: The crude oil can be used directly or converted to the HCl salt for crystallization (White solid, mp 235°C).

Comparative Reactivity Data

The following table summarizes the relative rates of solvolysis (ethanol/water mixtures), illustrating the "Super-Benzyl" effect [3].

| Substrate | Relative Rate ( | Mechanism Note |

| Benzyl Chloride | 1.0 | Baseline Reference |

| 2-Chloromethylnaphthalene | ~2–4 | Enhanced Resonance |

| 1-Chloromethylnaphthalene | ~45 | Steric Acceleration + Resonance |

Case Study: Synthesis of Terbinafine

Terbinafine (Lamisil) is a blockbuster antifungal drug.[6] Its synthesis relies on the reactivity of the chloromethyl group.[1]

The Convergent Route

The industrial synthesis often employs a convergent strategy where the naphthalene core and the alkyne side chain are coupled to a central nitrogen atom.

Key Reaction:

1-Chloromethylnaphthalene + N-methyl-6,6-dimethyl-2-hepten-4-ynamine

Synthesis Workflow Diagram

The following diagram maps the critical process flow for the synthesis of Terbinafine Hydrochloride, highlighting the role of the naphthalene intermediate [2].[7][8]

Caption: Convergent synthesis of Terbinafine. The 1-chloromethylnaphthalene intermediate is the critical electrophile for the first amination step.

Safety & Stability: Handling Alkylating Agents

Chloromethylnaphthalenes are potent alkylating agents . They can transfer the naphthylmethyl group to DNA bases (specifically Guanine N7), posing genotoxic risks [4].

Hazard Profile

-

Toxicity: Corrosive to skin and eyes. Lachrymator.

-

Carcinogenicity: Suspected human carcinogen. Structural analogs (benzyl chloride) are confirmed mutagens.

-

Stability: Hydrolyzes in moist air to form naphthylmethanol and HCl gas. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

Decontamination Protocol

In the event of a spill or for cleaning glassware:

-

Neutralization Solution: Prepare a solution of 10% Ethanolamine in water or 5% Sodium Thiosulfate.

-

Mechanism: These nucleophiles rapidly react with the chloromethyl group, converting the toxic alkyl chloride into a harmless amine or thiosulfate derivative.

-

Contact Time: Allow contaminated surfaces to soak for 30 minutes before standard washing.

References

-

Synthesis and Antifungal Activity of Terbinafine Analogues. Sphinx Knowledge House. [Link]

- Synthesis method of terbinafine (Patent CN108017544B).

-

Kinetics of nucleophilic substitution reactions of 1-chloromethylnaphthalene. Indian Academy of Sciences. [Link]

-

Alkylating Agents: Mechanisms and Safety. National Institutes of Health (PMC). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Products from the chlorination of naphthalene, 1-methylnaphthalene, 2-methylnaphthalene, and several chloro-methylnaphthalenes with sulphuryl chloride - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 3. CN108017544B - Synthesis method of terbinafine - Google Patents [patents.google.com]

- 4. WO2005121155A1 - A process for the synthesis of terbinafine and derivatives thereof - Google Patents [patents.google.com]

- 5. ias.ac.in [ias.ac.in]

- 6. jchr.org [jchr.org]

- 7. ijset.in [ijset.in]

- 8. sphinxsai.com [sphinxsai.com]

1-Chloro-4-(chloromethyl)naphthalene: Synthesis, Reactivity, and Applications in Advanced Chemical Scaffolding

Executive Summary

1-Chloro-4-(chloromethyl)naphthalene (CAS: 50265-01-5) is a highly versatile, bifunctional small molecule scaffold utilized extensively in organic synthesis and materials science[1]. Featuring both a stable aryl chloride and a highly reactive benzylic chloride, it serves as a critical intermediate in the synthesis of complex pharmaceuticals, advanced polymers, and isotopically labeled standards. This technical guide systematically deconstructs its physicochemical profile, mechanistic synthesis, and downstream applications, providing validated protocols for researchers and drug development professionals.

Physicochemical Profiling

Understanding the physical properties of 1-chloro-4-(chloromethyl)naphthalene is essential for designing purification workflows and predicting its behavior in various solvent systems. The dual halogenation presents unique electronic effects: the aryl chloride slightly deactivates the naphthalene ring via inductive effects, while the chloromethyl group remains highly susceptible to nucleophilic attack.

Table 1: Physicochemical Properties of 1-Chloro-4-(chloromethyl)naphthalene

| Property | Value | Causality / Significance |

| CAS Number | 50265-01-5 | Unique identifier for regulatory and procurement tracking[1]. |

| Molecular Formula | C11H8Cl2 | Indicates a high degree of unsaturation and dual halogenation. |

| Molecular Weight | 211.09 g/mol | Relevant for stoichiometric calculations in cross-coupling. |

| Melting Point | 78–79 °C | Solid at room temperature; allows for purification via recrystallization. |

| Reactivity Profile | Bifunctional | Aryl -Cl (requires Pd/Ni catalysis); Benzylic -Cl (spontaneous SN2/SN1). |

Mechanistic Synthesis: Pathway and Protocol

The synthesis of 1-chloro-4-(chloromethyl)naphthalene relies on the regioselective functionalization of the naphthalene core. The most efficient route is the electrophilic aromatic substitution (SEAr) via the chloromethylation of 1-chloronaphthalene[2].

2.1 Causality in Catalyst Selection

Historically, chloromethylation utilized harsh Lewis acids like AlCl3 or ZnCl2. However, these catalysts often over-activate the newly formed benzylic chloride, leading to Friedel-Crafts alkylation with unreacted starting material (forming unwanted diarylmethane derivatives). Utilizing Zinc Iodide (ZnI2) as a mild Lewis acid catalyst mitigates this. ZnI2 selectively coordinates with the formaldehyde equivalent (e.g., dimethoxymethane), generating the active electrophile while leaving the product's benzylic C-Cl bond intact[2].

Synthetic pathways to 1-Chloro-4-(chloromethyl)naphthalene via SEAr and radical chlorination.

2.2 Self-Validating Protocol: ZnI2-Catalyzed Chloromethylation

This protocol is designed to maximize the yield of the 4-substituted isomer while suppressing bis-alkylation[2].

-

Step 1: Reaction Assembly Dissolve 1-chloronaphthalene (1.0 equiv) and dimethoxymethane (3.0 equiv) in anhydrous CH2Cl2. Causality: Anhydrous CH2Cl2 prevents the premature hydrolysis of chlorosulfonic acid. Dimethoxymethane acts as the formaldehyde source, avoiding the solubility issues of paraformaldehyde.

-

Step 2: Temperature Modulation Cool the reaction vessel to 5–10 °C using an ice-water bath. Causality: Maintaining a low temperature is critical. Elevated temperatures exponentially increase the formation of disubstituted methane derivatives (e.g., bis(4-chloro-1-naphthyl)methane)[2].

-

Step 3: Catalyst and Electrophile Generation Add ZnI2 (5 mol%) to the stirring solution. Slowly add chlorosulfonic acid (1.5 equiv) dropwise over 30 minutes. Causality: Chlorosulfonic acid reacts with dimethoxymethane to generate the chloromethylating species in situ. The slow addition controls the exothermic nature of this generation.

-

Step 4: In-Process Monitoring (Self-Validation) Monitor the reaction via TLC (Hexanes:EtOAc 9:1). The reaction is self-validating when the UV-active spot of 1-chloronaphthalene disappears. If the reaction stalls, the ZnI2 may have been deactivated by moisture; do not add more acid.

-

Step 5: Quenching and Isolation Carefully pour the mixture into ice-cold water. Extract with CH2Cl2, wash the organic layer with saturated NaHCO3 and brine, dry over MgSO4, and concentrate in vacuo. Purify via recrystallization to yield pure 1-chloro-4-(chloromethyl)naphthalene (m.p. 78-79 °C). Causality: The ice-cold quench prevents the thermal hydrolysis of the sensitive benzylic chloride into a benzylic alcohol.

Reactivity and Downstream Applications

The strategic value of 1-chloro-4-(chloromethyl)naphthalene lies in its orthogonal reactivity. The benzylic chloride reacts under mild conditions, while the aryl chloride remains inert until subjected to transition-metal catalysis.

3.1 Atom Transfer Radical Polymerization (ATRP)

Benzylic chlorides are premier initiators for ATRP. Using a CuCl/N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) catalyst system, the chloromethyl group undergoes reversible homolytic cleavage to initiate the polymerization of monomers like styrene[3]. Causality: The naphthalene ring stabilizes the intermediate benzylic radical via resonance, ensuring high initiation efficiency and yielding polymers with narrow polydispersity indices (1.17–1.30) and a fluorescent naphthalene end-group[3].

3.2 Electrochemical Reductive Deuteration

In the synthesis of isotopically labeled standards, 1-chloro-4-(chloromethyl)naphthalene serves as a precursor for deuterated analogs. Electrochemical reduction in the presence of D2O allows for the regiospecific introduction of deuterium[4]. Causality: The reduction of the chloro derivative proceeds via a radical intermediate. By tuning the electrochemical potential, researchers can selectively reduce the benzylic chloride to a methyl group (yielding 1-chloro-4-methylnaphthalene) or fully deuterate the scaffold[4].

Divergent functionalization pathways exploiting the bifunctional reactivity of the scaffold.

Safety, Handling, and Storage

As a benzylic halide, 1-chloro-4-(chloromethyl)naphthalene is a potent alkylating agent and a severe lachrymator.

-

Storage : Must be stored under an inert atmosphere (argon or nitrogen) at 2–8 °C to prevent ambient hydrolysis and dimerization.

-

Handling : All manipulations must occur in a chemical fume hood. Nitrile gloves should be double-layered, as benzylic chlorides can permeate standard thin gloves over time.

References

-

ResearchGate. "An efficient and convenient chloromethylation of some aromatic compounds catalyzed by zinc iodide." Journal of Chemical Research. Retrieved from:[Link]

-

Renaud, R. N. "Electrochemical Synthesis of Deuterio Organic Compounds. I. Electrochemical Reduction of 1-Halonaphthalenes and Synthesis of 1-Chloro-4-methylnaphthalene." Canadian Journal of Chemistry. Retrieved from:[Link]

Sources

Methodological & Application

Chloromethylation of 1-Chloronaphthalene: A Detailed Experimental Protocol for Researchers

Introduction: The Synthetic Utility of Chloromethylated Naphthalenes

1-Chloronaphthalene, an aromatic compound, serves as a foundational substrate in the synthesis of a diverse array of chemical intermediates.[1] The introduction of a chloromethyl group onto the naphthalene ring via chloromethylation significantly enhances its synthetic versatility. This functionalization provides a reactive handle for subsequent nucleophilic substitution reactions, making the resulting 1-chloro-4-(chloromethyl)naphthalene a valuable building block in the development of pharmaceuticals, agrochemicals, and advanced materials.[2][3] For instance, these intermediates are pivotal in the synthesis of compounds with potential antifungal activity and in the creation of high-performance polymers.[3][4] This guide provides a comprehensive, in-depth technical protocol for the chloromethylation of 1-chloronaphthalene, grounded in established chemical principles and safety practices.

Reaction Mechanism and Theoretical Considerations

The chloromethylation of 1-chloronaphthalene is a classic example of an electrophilic aromatic substitution reaction, often referred to as the Blanc-Quelet reaction.[5][6][7] The reaction typically involves the treatment of the aromatic substrate with formaldehyde (or a formaldehyde equivalent like paraformaldehyde) and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride or phosphoric acid.[2][5][7]

The mechanism proceeds through the following key steps:

-

Formation of the Electrophile: Under acidic conditions, formaldehyde is protonated, which increases the electrophilicity of the carbonyl carbon.[7] The Lewis acid catalyst coordinates with the oxygen atom of the protonated formaldehyde, further enhancing its electrophilic character and facilitating the formation of a highly reactive carbocationic species.[7][8]

-

Electrophilic Attack: The electron-rich π-system of the 1-chloronaphthalene ring acts as a nucleophile, attacking the electrophilic carbon of the activated formaldehyde species.[7] This attack preferentially occurs at the para position (C4) relative to the existing chloro group due to a combination of steric and electronic effects. The chlorine atom is an ortho-, para-directing deactivator; however, the para position is sterically more accessible.[9]

-

Rearomatization: The resulting arenium ion intermediate loses a proton to restore the aromaticity of the naphthalene ring, yielding a hydroxymethylated intermediate.

-

Conversion to the Chloride: The benzylic alcohol is subsequently converted to the corresponding chloromethyl derivative in the presence of hydrogen chloride.[7]

It is important to note that side reactions, such as the formation of diarylmethane byproducts, can occur, particularly at higher temperatures or reactant concentrations.[5][7]

Critical Safety Precautions

Extreme caution is paramount during this procedure.

-

Carcinogenic Byproducts: Chloromethylation reactions are known to produce the highly carcinogenic byproduct bis(chloromethyl) ether (BCME).[5][10][11] BCME is a potent lung carcinogen.[12] All steps of this reaction and the subsequent workup must be performed in a well-ventilated and certified chemical fume hood.[13]

-

Corrosive Reagents: Concentrated hydrochloric acid and phosphoric acid are highly corrosive.[13] Appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and chemical splash goggles, must be worn at all times.[13]

-

Lachrymatory and Vesicant Product: The product, 1-chloro-4-(chloromethyl)naphthalene, and potential byproducts are lachrymators (tear-inducing) and vesicants (blistering agents).[14] Avoid inhalation of vapors and direct contact with skin and eyes.

-

Exothermic Reaction: The reaction can be exothermic.[13] Careful temperature control is crucial to prevent runaway reactions.[13] An ice-water bath should be readily available for cooling.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures for the chloromethylation of naphthalene derivatives.[3][14][15]

Reagents and Equipment

| Reagent/Equipment | Specification | Purpose |

| 1-Chloronaphthalene | 98% purity | Starting Material |

| Paraformaldehyde | 95% purity | Formaldehyde source |

| Concentrated Hydrochloric Acid | 37% (w/w) | Reagent and acid catalyst |

| Ortho-Phosphoric Acid | 85% (w/w) | Catalyst |

| Diethyl Ether | Anhydrous | Extraction solvent |

| Saturated Sodium Bicarbonate Solution | Neutralizing wash | |

| Anhydrous Sodium Sulfate | Drying agent | |

| Three-necked round-bottom flask | 250 mL | Reaction vessel |

| Mechanical stirrer | For efficient mixing | |

| Reflux condenser | To prevent loss of volatile reagents | |

| Thermometer | To monitor reaction temperature | |

| Dropping funnel | For controlled addition of reagents | |

| Water bath | For controlled heating | |

| Separatory funnel | 500 mL | For extraction |

| Rotary evaporator | For solvent removal | |

| Vacuum distillation apparatus | For product purification |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, combine 1-chloronaphthalene (0.1 mol, 16.26 g) and paraformaldehyde (0.2 mol, 6.01 g).[3][16]

-

Acid Addition: In the fume hood, carefully add concentrated hydrochloric acid (30 mL) to the flask.[3]

-

Catalyst Introduction: While stirring the mixture vigorously, slowly add 85% ortho-phosphoric acid (14 mL).[3]

-

Reaction Conditions: Heat the reaction mixture in a water bath to 80-85°C and maintain vigorous stirring for 9-10 hours.[3] The reaction progress can be monitored by Thin-Layer Chromatography (TLC).[17]

-

Quenching and Work-up: After the reaction is complete, cool the mixture to room temperature (15-20°C).[3][14] Carefully pour the reaction mixture into 200 mL of cold water.[3] The product will separate as an oily layer.

-

Extraction: Transfer the mixture to a 500 mL separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).[13] Combine the organic extracts.

-

Washing: Wash the combined organic layer sequentially with 100 mL of water, followed by 100 mL of saturated sodium bicarbonate solution until the aqueous layer is neutral, and finally with 100 mL of water.[13][14]

-

Drying: Dry the organic layer over anhydrous sodium sulfate.[3]

-

Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.[13]

-

Purification: The crude product can be purified by vacuum distillation.[14][18] Collect the fraction boiling at the appropriate temperature and pressure for 1-chloro-4-(chloromethyl)naphthalene. Alternatively, recrystallization from a suitable solvent like ethanol can be employed for purification.[17][18]

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 1-chloro-4-(chloromethyl)naphthalene.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the two protons of the chloromethyl group (-CH₂Cl) in the region of δ 4.5-5.1 ppm.[19][20] The aromatic protons will appear as a complex multiplet pattern in the aromatic region (δ 7.0-8.5 ppm).[19][21]

-

¹³C NMR: The carbon NMR spectrum will show a signal for the chloromethyl carbon around δ 44-46 ppm, in addition to the signals for the aromatic carbons.[19]

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product (C₁₁H₈Cl₂). The isotopic pattern characteristic of a molecule containing two chlorine atoms should be observed.

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic C-H stretching and bending frequencies for the aromatic ring and the methylene group, as well as a C-Cl stretching vibration.

Troubleshooting and Optimization

| Problem | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction | Extend the reaction time and continue to monitor by TLC. Ensure efficient stirring. |

| Loss of product during work-up | Perform extractions carefully to ensure complete transfer of the product to the organic phase. | |

| Formation of Diaryl Methane Byproduct | Reaction temperature is too high | Maintain the reaction temperature strictly at 80-85°C.[5] |

| Product Resinifies During Distillation | Presence of residual acid or water | Ensure thorough washing and drying of the product before distillation.[14] Use a clean, dry distillation apparatus.[14] |

| Oily Product Instead of Crystals During Recrystallization | Improper solvent choice or cooling rate too fast | Select a solvent in which the product has high solubility at high temperatures and low solubility at low temperatures.[17] Allow the solution to cool slowly.[17] |

Conclusion

The chloromethylation of 1-chloronaphthalene is a robust and effective method for the synthesis of 1-chloro-4-(chloromethyl)naphthalene, a versatile synthetic intermediate. Adherence to the detailed protocol and stringent safety precautions outlined in this guide is essential for a successful and safe laboratory execution. The provided information on reaction mechanism, troubleshooting, and characterization will aid researchers in optimizing this procedure for their specific applications in drug discovery and materials science.

References

- Benchchem. An In-depth Technical Guide to 2,6-Bis(chloromethyl)naphthalene: Synthesis, Properties, and Applications.

- Benchchem. Application Notes and Protocols: Chloromethylation of 2-Chlorothiophene.

- Organic Syntheses. Naphthalene, 1-chloromethyl-.

- Benchchem. Technical Support Center: Purification of 1-(Chloromethyl)-2-methoxynaphthalene.

- Guidechem. Understanding the Synthesis of 1-Chloromethyl Naphthalene: Production Insights.

- ChemicalBook. Synthesis and Application of 1-Chloromethyl naphthalene.

- Der Pharma Chemica. Derivatives of 1-chloromethyl naphthalene: Synthesis and microbiological evaluation as potential antifungal agents.

- Guidechem. What is 1-Chloromethyl Naphthalene and How is it Synthesized? - FAQ.

- Albert Einstein College of Medicine. These documents are intended to raise your awareness of the health and safety hazards associated with the use, storage and dispo.

- PMC. 1,4-Bis(chloromethyl)naphthalene.

- CHIMIA. The Mechanism Photodissociation of 1 -(Chloromethyl)naphthalene in Solution **.

- J&K Scientific LLC. Blanc chloromethylation.

- Scribd. Chloromethyl Methyl Ether Hazards | PDF | Toxicity | Occupational Safety And Health.